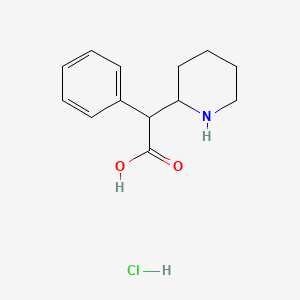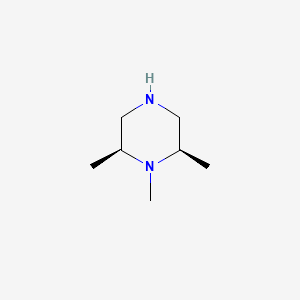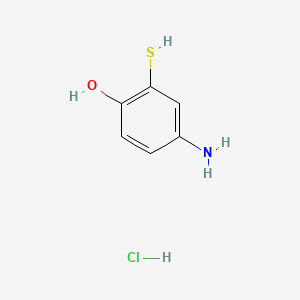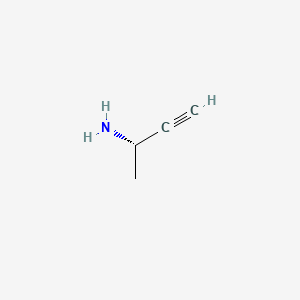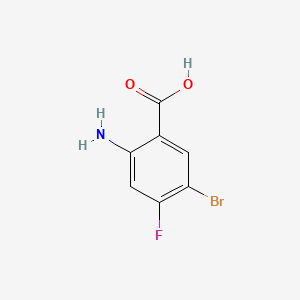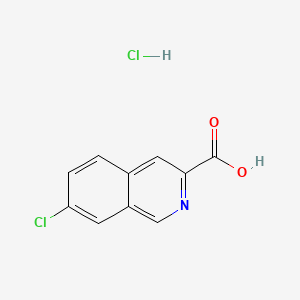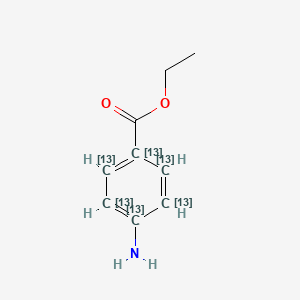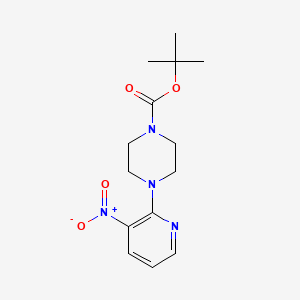![molecular formula C6H6ClN3 B586920 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 16372-08-0](/img/structure/B586920.png)
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others . This compound serves as the scaffold for many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The compound also contains a chlorine atom, which is attached to one of the carbon atoms in the pyrimidine ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions, depending on the specific conditions and reagents . For instance, it can serve as a starting material in the synthesis of selective CDK2 inhibitors .Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C6H6ClN3 and a molecular weight of 155.58 g/mol . It has a topological polar surface area of 37.8 Ų and a complexity of 130 . The compound is characterized by one hydrogen bond donor and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been used in numerous scientific studies due to its unique properties and potential applications. It has been studied as a potential inhibitor of the enzyme cholinesterase, which is involved in the regulation of neurotransmitters in the brain. This compound has also been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells in vitro. Additionally, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain.
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
This compound interacts with its targets by binding to these kinases, inhibiting their activity . This interaction leads to changes in the cell signaling pathways controlled by these kinases, affecting cell growth and survival .
Biochemical Pathways
The inhibition of these kinases disrupts the signaling pathways they control, leading to downstream effects such as cell cycle arrest and apoptosis . Specifically, the compound has been shown to increase the activity of proapoptotic proteins caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .
Pharmacokinetics
The compound’s potency against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in cell growth and survival, demonstrating the compound’s potential as an anticancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and it can be synthesized using several different methods. Additionally, this compound has been shown to have several biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively new compound, and there is still much to be learned about its effects on the body. Additionally, it is a potentially toxic compound, and it should be handled with care.
Direcciones Futuras
There are several potential future directions for the study of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. One potential direction is to further investigate its potential as an inhibitor of the enzyme cholinesterase, as well as its potential anti-cancer effects. Additionally, further research could be done to identify other potential applications of this compound, such as its potential as a therapeutic agent. Additionally, further research could be done to investigate the safety and efficacy of this compound in humans. Finally, further research could be done to investigate the potential side effects of this compound, as well as any potential interactions with other drugs or compounds.
Métodos De Síntesis
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can be synthesized using several different methods. The most common method is the condensation reaction of aldehydes with amines, which produces this compound as a by-product. Other methods include the reaction of aldehydes with primary amines, the reaction of aldehydes with secondary amines, and the reaction of aldehydes with tertiary amines.
Análisis Bioquímico
Biochemical Properties
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with several key enzymes and proteins, including receptor-interacting protein kinase 1 (RIPK1) and Bcl2 anti-apoptotic protein . The compound’s interaction with RIPK1 inhibits necroptosis, a form of programmed cell death, while its binding to Bcl2 promotes apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by upregulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while downregulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, leading to the inhibition of cell proliferation . The compound also affects cell signaling pathways, including those involved in apoptosis and cell survival, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of RIPK1, preventing necroptosis and promoting cell survival . The compound also interacts with Bcl2, leading to the activation of caspases and the induction of apoptosis . These binding interactions result in changes in gene expression, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . The compound’s ability to modulate these molecular pathways underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its efficacy in inducing apoptosis and inhibiting cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis and inhibits tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that retain its therapeutic properties . These metabolic pathways influence the compound’s efficacy and toxicity, making it essential to understand its metabolic profile for effective drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, where it exerts its effects on cellular processes . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key biomolecules involved in apoptosis and cell survival . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy .
Propiedades
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXVPXRXXVHTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671981 | |
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16372-08-0 | |
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



